molecular formula C11H14BrN3O2 B1451457 Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate CAS No. 914347-01-6

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B1451457
CAS No.: 914347-01-6
M. Wt: 300.15 g/mol
InChI Key: CCUNQFMNCAFIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H14BrN3O2 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Development of Heterocyclic Compounds : A study by Matulevičiūtė et al. (2021) detailed the regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, highlighting their potential as achiral and chiral building blocks in medicinal chemistry. The synthesis involved converting piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids into β-keto esters, further reacting with N,N-dimethylformamide dimethyl acetal and various N-mono-substituted hydrazines (Matulevičiūtė et al., 2021).

Biological Applications

  • Antimicrobial Activity : Nural et al. (2018) synthesized a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which exhibited interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains. This study demonstrates the potential of these compounds as starting points for developing powerful antimycobacterial agents (Nural et al., 2018).

Physicochemical and Photophysical Investigation

  • Probe for Determining CMC of Surfactants : Alsharif et al. (2018) explored the physicochemical and photophysical properties of Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), synthesized via a one-pot multi-component reaction. This compound demonstrated the ability to act as a probe for determining the critical micelle concentrations (CMC) of surfactants, showcasing its utility in analytical chemistry (Alsharif et al., 2018).

Biochemical Analysis

Biochemical Properties

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes or altering the conformation of proteins, which can affect their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, thereby altering the overall metabolic state of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNQFMNCAFIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661735
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-01-6
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.